molecular formula C23H20N2O5S B3559172 N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide

Cat. No.: B3559172
M. Wt: 436.5 g/mol
InChI Key: DGPJSMZISWRXMR-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-3-{[(4-acetylphenyl)amino]sulfonyl}benzamide” is a complex organic compound. It contains an amide group (-CONH2), a sulfonyl group (-SO2-), and acetyl groups (-COCH3). These functional groups suggest that the compound might have interesting chemical properties and could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide and sulfonyl groups. This could potentially be achieved through reactions involving acetyl chloride or acetic anhydride for the acetyl groups, and sulfonyl chloride for the sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzene ring core with various functional groups attached. The presence of these groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the sulfonyl group can undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the context in which it’s used, such as in a biological system or a chemical reaction .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-15(26)17-6-10-20(11-7-17)24-23(28)19-4-3-5-22(14-19)31(29,30)25-21-12-8-18(9-13-21)16(2)27/h3-14,25H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPJSMZISWRXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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